1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- involves several steps. One common method includes the preparation of an N,O-bis-trityl intermediate, which allows for mono-esterification by an L-valine derivative . This process involves the use of protecting groups to ensure selective reactions and high yields .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes. The process typically includes the formation of intermediates, followed by esterification and deprotection steps to yield the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential therapeutic effects.
Medicine: It is a key component in antiviral drugs, particularly for treating herpes viruses.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- involves its conversion to active metabolites within the body. These metabolites inhibit viral DNA polymerase, preventing the replication of viral DNA and thereby exerting antiviral effects . The molecular targets include viral thymidine kinase and DNA polymerase .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another antiviral compound with a similar structure and mechanism of action.
Famciclovir: A prodrug of penciclovir, used to treat herpes virus infections.
Uniqueness
1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]- is unique due to its specific structure, which allows for effective inhibition of viral DNA polymerase. Its ability to be converted into active metabolites within the body enhances its antiviral efficacy .
Properties
CAS No. |
101568-85-8 |
---|---|
Molecular Formula |
C10H15N5O4 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
2-[1-(6-aminopurin-9-yl)-2-hydroxyethoxy]propane-1,3-diol |
InChI |
InChI=1S/C10H15N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h4-7,16-18H,1-3H2,(H2,11,12,13) |
InChI Key |
BZOVHPRDLVWHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(CO)OC(CO)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.